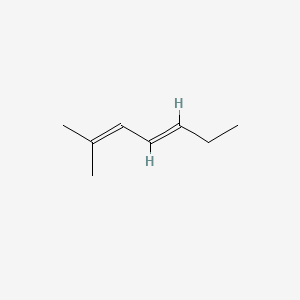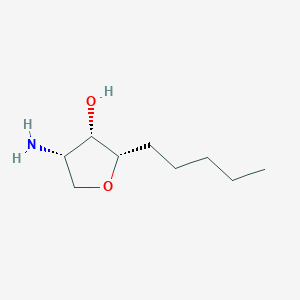
(2S,3S,4S)-4-amino-2-pentyloxolan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S,4S)-4-amino-2-pentyloxolan-3-ol is a chiral compound with a unique structure that includes an oxolane ring and an amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S)-4-amino-2-pentyloxolan-3-ol can be achieved through several methods. One common approach involves the transformation of sugars by a homochiral synthetic technique to obtain the desired stereoisomer with optical purity . This method typically involves the use of carbohydrate sources and specific reaction conditions to ensure the correct stereochemistry.
Industrial Production Methods
This could include the use of flow microreactor systems, which offer more efficient, versatile, and sustainable processes compared to traditional batch methods .
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3S,4S)-4-amino-2-pentyloxolan-3-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can involve the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a more saturated molecule.
Wissenschaftliche Forschungsanwendungen
(2S,3S,4S)-4-amino-2-pentyloxolan-3-ol has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: Its chiral nature makes it useful in studying enzyme interactions and other biological processes.
Industry: It can be used in the production of fine chemicals and other specialized materials.
Wirkmechanismus
The mechanism of action of (2S,3S,4S)-4-amino-2-pentyloxolan-3-ol involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, which can result in various biological outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S,3R,4S)-4-amino-2-pentyloxolan-3-ol
- (2R,3S,4S)-4-amino-2-pentyloxolan-3-ol
- (2R,3R,4S)-4-amino-2-pentyloxolan-3-ol
Uniqueness
(2S,3S,4S)-4-amino-2-pentyloxolan-3-ol is unique due to its specific stereochemistry, which can result in different biological activities compared to its stereoisomers. This uniqueness makes it valuable for applications where stereochemistry plays a crucial role, such as in drug development and enzyme studies.
Eigenschaften
CAS-Nummer |
920300-63-6 |
|---|---|
Molekularformel |
C9H19NO2 |
Molekulargewicht |
173.25 g/mol |
IUPAC-Name |
(2S,3S,4S)-4-amino-2-pentyloxolan-3-ol |
InChI |
InChI=1S/C9H19NO2/c1-2-3-4-5-8-9(11)7(10)6-12-8/h7-9,11H,2-6,10H2,1H3/t7-,8-,9-/m0/s1 |
InChI-Schlüssel |
JGRWIDJXASIWPM-CIUDSAMLSA-N |
Isomerische SMILES |
CCCCC[C@H]1[C@H]([C@H](CO1)N)O |
Kanonische SMILES |
CCCCCC1C(C(CO1)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 4-[2-(3,4-dihydroisoquinolin-5-yloxy)ethyl]piperidine-1-carboxylate](/img/structure/B12642466.png)

![Benzeneacetamide, 3-fluoro-alpha-methyl-N-[[2-(4-methyl-1-piperidinyl)-6-(trifluoromethyl)-3-pyridinyl]methyl]-4-[(methylsulfonyl)amino]-, (alphaS)-](/img/structure/B12642476.png)
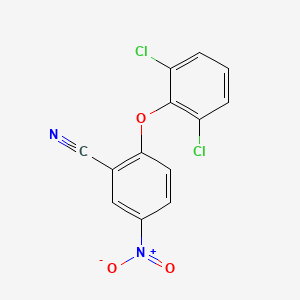
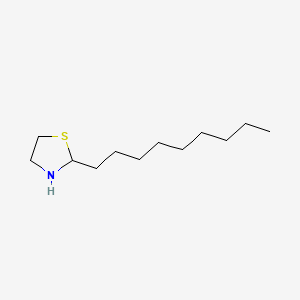
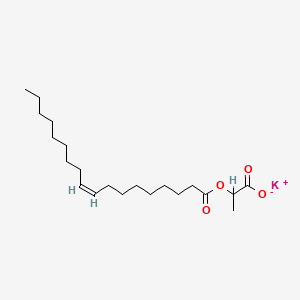
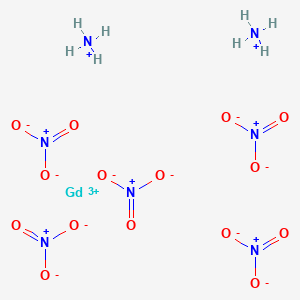

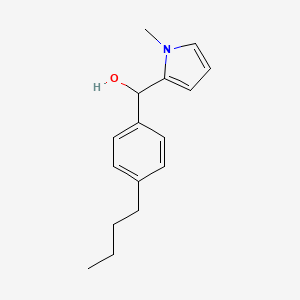

![butanedioic acid;6-[4-[2-[[(2S)-3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]-2-methylpropyl]phenoxy]pyridine-3-carboxamide](/img/structure/B12642568.png)


